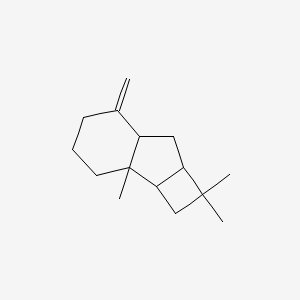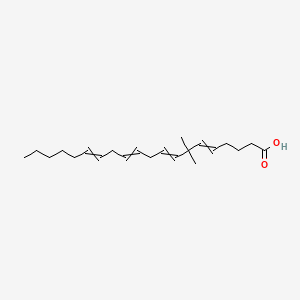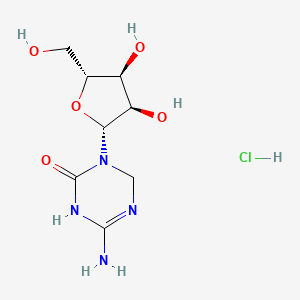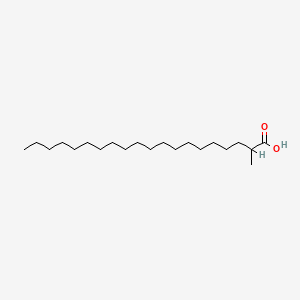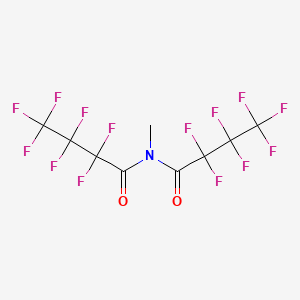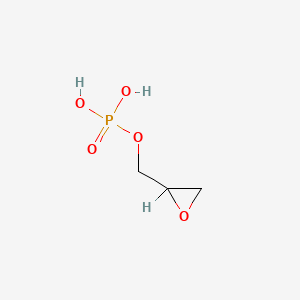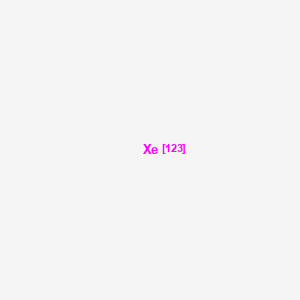
2,3,3',4,4',5-六氯联苯
描述
Synthesis Analysis
The synthesis of chlorinated biphenyls often involves direct chlorination or coupling reactions, where specific conditions are tailored to achieve the desired chlorination pattern on the biphenyl structure. For compounds similar in structure, such as 2,3,3',4,4',5-Hexachlorobiphenyl, methodologies might include Negishi cross-coupling, which has been utilized for the synthesis of complex organometallic compounds (Speck, Schaarschmidt, & Lang, 2012)(Speck et al., 2012).
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by the biphenyl core and the positions of chlorine atoms, which influence the physical and chemical properties of the compound. Techniques such as X-ray crystallography provide detailed insights into the molecular conformation, including bond lengths, angles, and the overall geometry of the molecule, contributing to our understanding of its reactivity and interactions (Dhakal, Parkin, & Lehmler, 2019)(Dhakal et al., 2019).
Chemical Reactions and Properties
The chemical behavior of 2,3,3',4,4',5-Hexachlorobiphenyl, including its reactivity and stability, is significantly influenced by the presence and position of chlorine atoms. These compounds undergo various reactions such as oxidative degradation, photochemical reactions, and metabolic transformation, which are crucial for understanding their environmental fate and biological impact (Ariyoshi, Oguri, Koga, Yoshimura, & Funae, 1995)(Ariyoshi et al., 1995).
科学研究应用
环境影响和退化
多氯联苯(PCBs)如2,3,3',4,4',5-六氯联苯已被广泛研究其环境持久性和毒性。PCBs通过诱导异常有丝分裂突显了它们在细胞中引起染色体异常的潜力。对V79中国仓鼠细胞进行的研究表明,包括与六氯联苯在结构上相似的五氯联苯在内的某些PCB同分异构体可以诱导异常的染色体排列,暗示了PCB诱导的遗传毒性可能机制。这种活性在邻氯取代物中更为显著,并受细胞中细胞色素P450酶的表达影响。此外,还有证据表明与其他环境污染物存在协同作用,突显了PCB在环境中暴露时复杂风险(Jensen et al., 2000)。
生物修复工作
微生物降解有毒的PCBs,包括与2,3,3',4,4',5-六氯联苯类似的构型,是环境修复的一个关键研究领域。对白腐真菌Phlebia brevispora的研究表明其能够降解各种PCB同分异构体,将它们转化为更少有害的代谢物。这种生物修复方法对于解决PCBs在环境中的持久性和减轻其毒性效应尤为重要(Kamei et al., 2006)。
先进降解技术
探索有效的方法对PCBs进行脱氯和降解对于环境清理工作至关重要。钠分散法已被研究其在脱氯各种PCB同分异构体,包括六氯联苯中的有效性。这种方法涉及低温反应,导致氯原子逐步去除,提供了一种潜在策略用于解毒受PCB污染的场地。了解这种脱氯过程的反应途径和产物对于开发高效且环保的PCB降解技术至关重要(Noma et al., 2007)。
属性
IUPAC Name |
1,2,3,4-tetrachloro-5-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-2-1-5(3-8(7)14)6-4-9(15)11(17)12(18)10(6)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMEXLGMKFLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052706 | |
| Record name | 2,3,3',4,4',5-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5-Hexachlorobiphenyl | |
CAS RN |
38380-08-4 | |
| Record name | PCB 156 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4,4',5-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4,4',5-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4,4',5-Hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,3',4,4',5-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D6049M2OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)
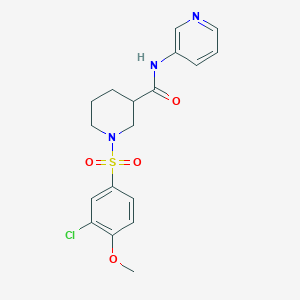
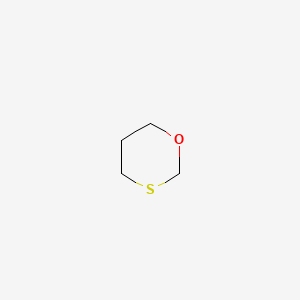

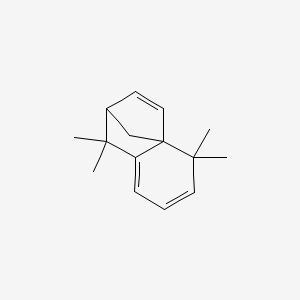
![2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1222687.png)
